

# A Comparative Guide to Belantamab Mafodotin Combination Therapies in Multiple Myeloma

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## Compound of Interest

Compound Name: GSK 625433

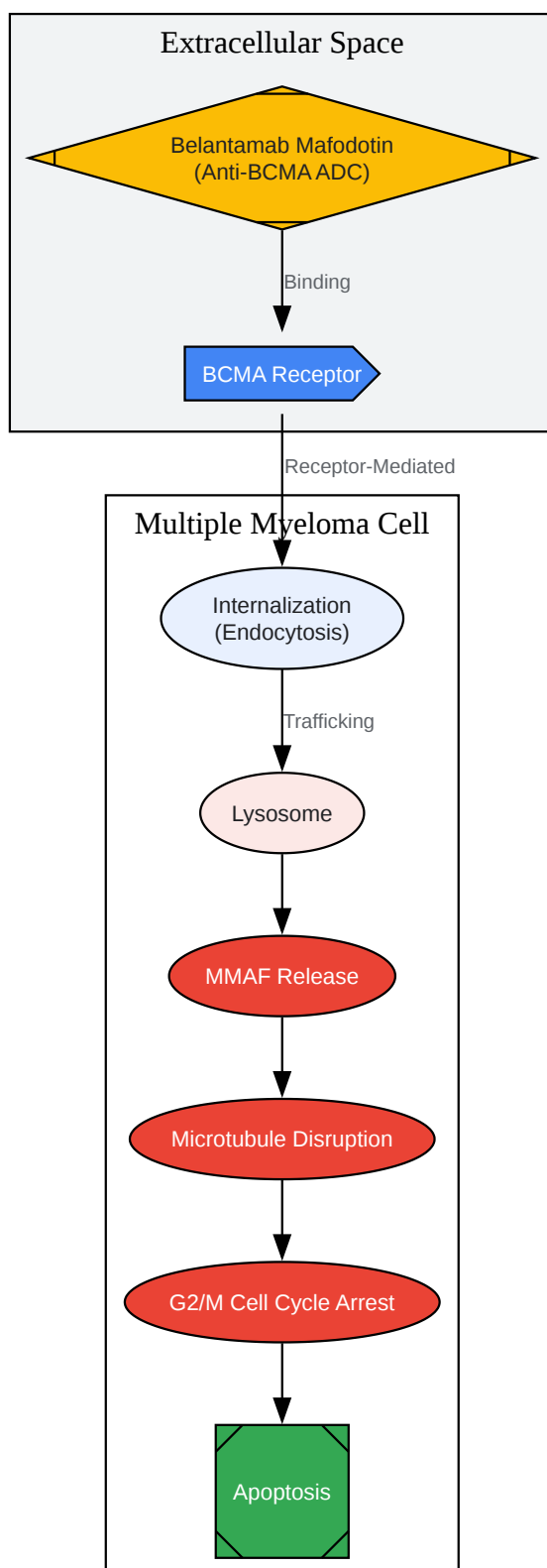
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of belantamab mafodotin combination therapies for the treatment of relapsed or refractory multiple myeloma (RRMM). Belantamab mafodotin (Blenrep), a first-in-class B-cell maturation antigen (BCMA)-directed antibody-drug conjugate (ADC), has shown significant efficacy in clinical trials, particularly when used in combination with other standard-of-care and novel agents.<sup>[1][2][3]</sup>

## Mechanism of Action

Belantamab mafodotin consists of a humanized IgG1 monoclonal antibody against BCMA, conjugated to the cytotoxic agent monomethyl auristatin F (MMAF).<sup>[1][4]</sup> Upon binding to BCMA on the surface of myeloma cells, the ADC is internalized. Inside the cell, MMAF is released and disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.<sup>[1][5][6]</sup> The afucosylated antibody component also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), further contributing to its anti-myeloma activity.<sup>[1][7]</sup>



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Mechanism of action of belantamab mafodotin.

## Preclinical Rationale for Combination Therapy

Preclinical studies have provided a strong rationale for combining belantamab mafodotin with other anti-myeloma agents. In vitro and in vivo models have demonstrated synergistic anti-tumor activity when belantamab mafodotin is combined with immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and proteasome inhibitors (PIs) such as bortezomib.[8] These combinations have been shown to enhance direct cell killing and potentiate the immune-mediated effects of belantamab mafodotin.[7][8] Furthermore, preclinical data indicated a synergistic increase in ADCC and ADCP when combined with the anti-CD38 monoclonal antibody, daratumumab.[9]

## Clinical Data: The DREAMM Program

The "Driving Excellence in Approaches to Multiple Myeloma" (DREAMM) clinical trial program has evaluated belantamab mafodotin as both a monotherapy and in various combination regimens.

### DREAMM-7: Belantamab Mafodotin, Bortezomib, and Dexamethasone (BVd)

The Phase III DREAMM-7 trial compared the efficacy and safety of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) against daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed or refractory multiple myeloma who had received at least one prior line of therapy.[10]

Table 1: Key Efficacy Outcomes from the DREAMM-7 Trial[10][11]

Endpoint	BVd (Belantamab Mafodotin, Bortezomib, Dexamethasone)	DVd (Daratumumab, Bortezomib, Dexamethasone)
Median Progression-Free Survival (PFS)	36.6 months	13.4 months
Hazard Ratio (HR) for PFS	0.41 (95% CI: 0.31-0.53)	-
p-value	<0.00001	-

## DREAMM-8: Belantamab Mafodotin, Pomalidomide, and Dexamethasone (BPd)

The Phase III DREAMM-8 trial evaluated the efficacy and safety of belantamab mafodotin in combination with pomalidomide and dexamethasone (BPd) compared to a standard triplet therapy of pomalidomide, bortezomib, and dexamethasone (PVd) in patients with relapsed or refractory multiple myeloma who had received at least one prior line of therapy including lenalidomide.<sup>[10][12]</sup>

Table 2: Key Efficacy Outcomes from the DREAMM-8 Trial<sup>[12]</sup>

Endpoint	BPd (Belantamab Mafodotin, Pomalidomide, Dexamethasone)	PVd (Pomalidomide, Bortezomib, Dexamethasone)
Median Progression-Free Survival (PFS)	32.6 months	Not Reported in this source
Overall Response Rate (ORR)	76%	72%
Complete Response (CR) or better	43%	17%
Very Good Partial Response (VGPR) or better	63%	39%

## DREAMM-5: A Platform Study for Novel Combinations

The DREAMM-5 study is a Phase I/II platform trial designed to evaluate the safety and efficacy of belantamab mafodotin in combination with a variety of novel agents.<sup>[2][13]</sup> This study includes sub-studies investigating combinations with:

- An OX40 agonist (GSK3174998)
- An ICOS agonist (feladilimab; GSK3359609)
- A gamma-secretase inhibitor (nirogacestat)

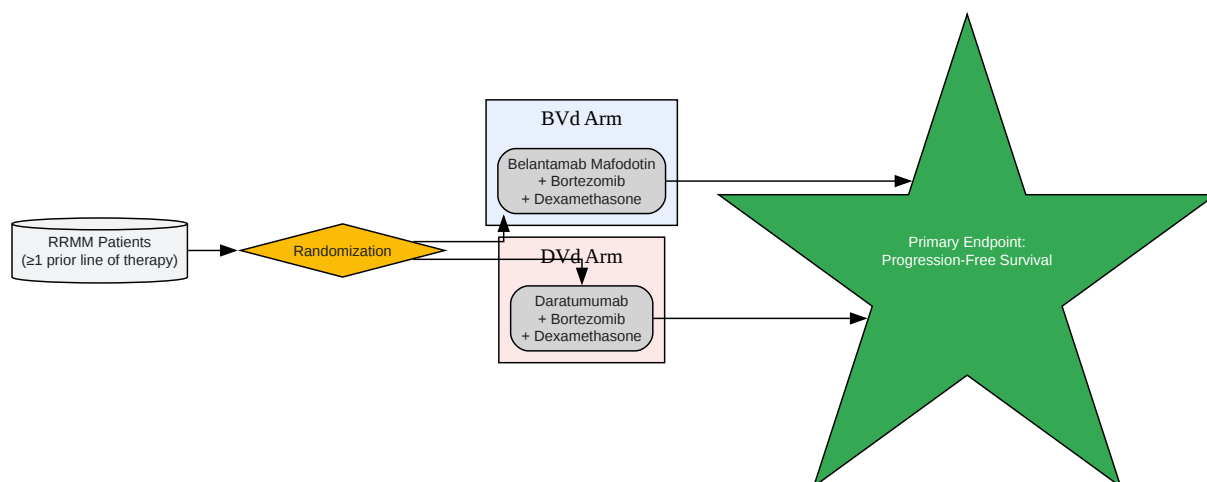
- A PD-1 inhibitor (dostarlimab)

This platform design allows for the efficient evaluation of multiple combination strategies simultaneously.[13]

## Experimental Protocols

### DREAMM-7 Trial Design

The DREAMM-7 study was a multicenter, open-label, randomized Phase III trial.[14] Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy were randomized to receive either the BVd regimen or the DVd regimen. The primary endpoint was progression-free survival.[11]

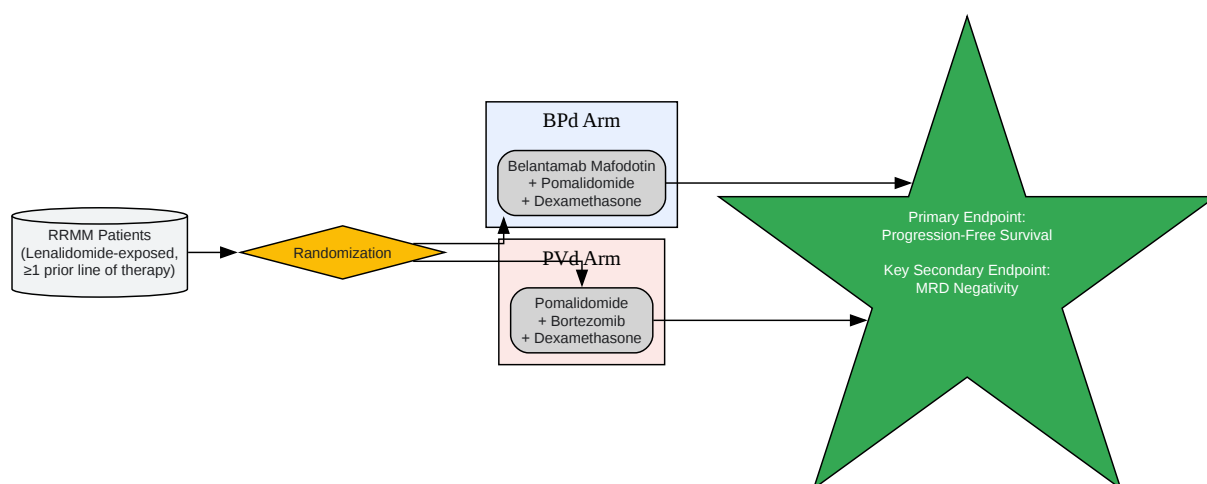


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Simplified workflow of the DREAMM-7 clinical trial.

### DREAMM-8 Trial Design

The DREAMM-8 study was a Phase III, multicenter, open-label, randomized trial.[14] Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy, including lenalidomide, were randomized to receive either the BPd regimen or the PVD regimen.[12] The primary endpoint was progression-free survival as assessed by an independent review committee.[12] Minimal residual disease (MRD) negativity was a key secondary endpoint.[12]



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Simplified workflow of the DREAMM-8 clinical trial.

## Conclusion

Belantamab mafodotin in combination with standard-of-care agents has demonstrated significant improvements in progression-free survival and response rates in patients with relapsed or refractory multiple myeloma. The DREAMM clinical trial program continues to explore its potential in various combination regimens, including with novel immunotherapies,

which may offer new therapeutic options for this patient population. The primary safety concern remains ocular toxicity, which requires careful monitoring and management.[10][15]

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